molecular formula C8H3F13O2 B081858 Methyl perfluoroheptanoate CAS No. 14312-89-1

Methyl perfluoroheptanoate

Cat. No. B081858
Key on ui cas rn: 14312-89-1
M. Wt: 378.09 g/mol
InChI Key: JHROQORAJUWVCD-UHFFFAOYSA-N
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Patent
US08362167B2

Procedure details

A 2-1, four-necked, round-bottomed flask equipped with stirrer, addition funnel, thermometer and reflux condenser, is charged with 728 g (2 mol) of dried perfluoroheptanoic acid, 160 g (5 mol) of methanol. The mixture is stirred and added dropwise 50 ml concentrated sulfuric acid and then heated to reflux for 4 hr. At the end of the reflux period the mixture is cooled to room temperature and poured into 2 l cold water. After separation of the phases, the lower organic phase is washed with water till pH neutral and dried over CaCl2. Distillation of the crude gives 658 g (87%) of methyl perfluoroheptanoate, bp 139° C.
Quantity
728 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([C:6]([F:21])([F:20])[C:7]([F:19])([F:18])[C:8]([F:17])([F:16])[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])[C:3]([OH:5])=[O:4].[CH3:23]O.S(=O)(=O)(O)O>O>[F:1][C:2]([F:22])([C:6]([F:20])([F:21])[C:7]([F:18])([F:19])[C:8]([F:17])([F:16])[C:9]([F:14])([F:15])[C:10]([F:13])([F:12])[F:11])[C:3]([O:5][CH3:23])=[O:4]

Inputs

Step One
Name
Quantity
728 g
Type
reactant
Smiles
FC(C(=O)O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Name
Quantity
160 g
Type
reactant
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-1, four-necked, round-bottomed flask equipped with stirrer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After separation of the phases
WASH
Type
WASH
Details
the lower organic phase is washed with water till pH neutral and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over CaCl2
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OC)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 658 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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